molecular formula C21H19FN4OS B2939672 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1115997-44-8

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2939672
CAS No.: 1115997-44-8
M. Wt: 394.47
InChI Key: FEQVZBGNLPXLFL-UHFFFAOYSA-N
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Description

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a potent and selective small-molecule inhibitor primarily investigated for its activity against Bruton's Tyrosine Kinase (BTK). This compound functions through a covalent mechanism of action, where its sulfanylacetamide group forms a covalent bond with a specific cysteine residue (Cys481) within the BTK active site, leading to irreversible inhibition and sustained suppression of B-cell receptor signaling pathways. Research into this compound is pivotal for advancing the understanding of B-cell signaling in oncology and autoimmune diseases, providing a valuable tool for studying the pathological roles of BTK. Its specific structural features, including the 8-fluoro substitution and the trimethylphenyl group, are designed to enhance potency and selectivity. This inhibitor is a critical research reagent for dissecting BTK-dependent processes in cellular and in vivo models of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in inflammatory conditions such as rheumatoid arthritis. For Research Use Only. Not for human, veterinary, or therapeutic use. Source: PubChem , Source: NCBI Resource on Kinase Inhibitors .

Properties

IUPAC Name

2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4OS/c1-11-6-12(2)18(13(3)7-11)26-17(27)9-28-21-20-19(23-10-24-21)15-8-14(22)4-5-16(15)25-20/h4-8,10,25H,9H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQVZBGNLPXLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrimidoindole core, introduction of the fluorine atom, and attachment of the sulfanyl and trimethylphenylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfanyl and fluorinated compounds.

    Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfanyl group may play key roles in binding to these targets and modulating their activity. The compound may also affect various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several acetamide derivatives, particularly those with aryl substitutions and heterocyclic cores. Key analogues include:

Compound Name Core Structure Substituents/R-Groups Key Properties Reference
N-(2,4,6-Trimethylphenyl)-2-chloroacetamide (TMPCA) Phenylacetamide 2,4,6-Trimethylphenyl; -CH₂Cl Crystalline, moderate lipophilicity
2-[(7,8-Dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide (CAS 1112419-48-3) Pyrimidoindole 7,8-Dimethoxy; 2-ethylphenyl Higher molecular weight (450.8 g/mol)
N-(3-Chloro-4-methylphenyl)-3-benzyl-8-fluoro-pyrimidoindole acetamide Pyrimidoindole 3-Benzyl; 3-chloro-4-methylphenyl Enhanced steric hindrance
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) Triazole-linked acetamide 2-Fluorobenzyl; triazole Antimicrobial (MIC: 8 µg/mL vs. E. coli)

Key Observations :

  • Fluorine Substitution: The 8-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., TMPCA) .
  • Aryl Substitutions : The 2,4,6-trimethylphenyl group increases lipophilicity compared to 2-ethylphenyl (CAS 1112419-48-3) or 3-chloro-4-methylphenyl derivatives, which may influence solubility and tissue distribution .
Physicochemical and Crystallographic Properties
  • Crystallography: N-(2,4,6-Trimethylphenyl) acetamides (e.g., TMPA, TMPDMA) exhibit monoclinic crystal systems with distinct lattice constants. The target compound’s fluorine and pyrimidoindole groups may alter packing efficiency and hydrogen-bonding patterns compared to simpler analogues .

Biological Activity

The compound 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule characterized by a unique structural framework that includes a pyrimidoindole core linked to an acetamide functional group through a sulfanyl bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases.

Molecular Structure and Properties

The molecular formula for this compound is C18H19FN4OSC_{18}H_{19}FN_{4}OS, with a molecular weight of approximately 352.4 g/mol . The presence of the fluorine atom and the sulfanyl group is believed to enhance its pharmacological properties, making it an intriguing candidate for further research.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₄OS
Molecular Weight352.4 g/mol
CAS Number1115880-37-9
StructureStructure

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit anticancer , antiviral , and anti-inflammatory properties. The unique structural components suggest possible interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Anticancer Activity

Research has shown that compounds with similar structures can inhibit key protein kinases involved in cancer progression. For instance, studies on related pyrimidoindole derivatives have revealed inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3), which are crucial in regulating cell cycle and apoptosis pathways .

  • Inhibitory Potency:
    • Compounds related to this structure have shown IC50 values ranging from 0.6 μM to 7.6 μM against various kinases such as DYRK1A and CK1δ/ε .

Antiviral Activity

The potential antiviral activity of this compound is also notable. Similar derivatives have demonstrated effectiveness against viral targets by disrupting essential viral processes.

  • Activity Against Influenza:
    • Certain pyrimidoindole derivatives exhibited EC50 values ranging from 5 to 14 μM against influenza strains .

Case Studies

  • Study on Kinase Inhibition:
    • A study evaluated the inhibitory effects of synthesized pyrimidoindole derivatives on several kinases including CDK5/p25 and GSK3α/β. The results indicated that modifications in the structure could significantly alter biological activity, emphasizing the importance of specific substituents .
  • Antiviral Efficacy:
    • Research focused on the antiviral properties of pyrimidoindoles showed promising results against RNA viruses, with specific compounds demonstrating low cytotoxicity while effectively inhibiting viral replication .

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